

# IUPAC nomenclature and CAS number for 2-Ethyl-1-indanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethyl-1-indanone

Cat. No.: B1366218

[Get Quote](#)

## An In-Depth Technical Guide to 2-Ethyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethyl-1-indanone**, a key chemical intermediate with applications in organic synthesis and potential for further development in the pharmaceutical and materials science sectors. This document details its chemical identity, physicochemical properties, and relevant experimental procedures, and explores the biological activities associated with the broader class of indanone derivatives.

## Chemical Identification and Properties

**2-Ethyl-1-indanone**, a bicyclic ketone, is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-ethyl-2,3-dihydroinden-1-one.<sup>[1]</sup> Its unique structure, featuring an indane core with an ethyl substituent at the second position, makes it a valuable building block in the synthesis of more complex molecules. The Chemical Abstracts Service (CAS) has assigned the number 22351-56-0 to this compound for unambiguous identification in databases and literature.<sup>[1][2][3][4][5][6]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-Ethyl-1-indanone** is presented below. This data is essential for its handling, characterization, and use in

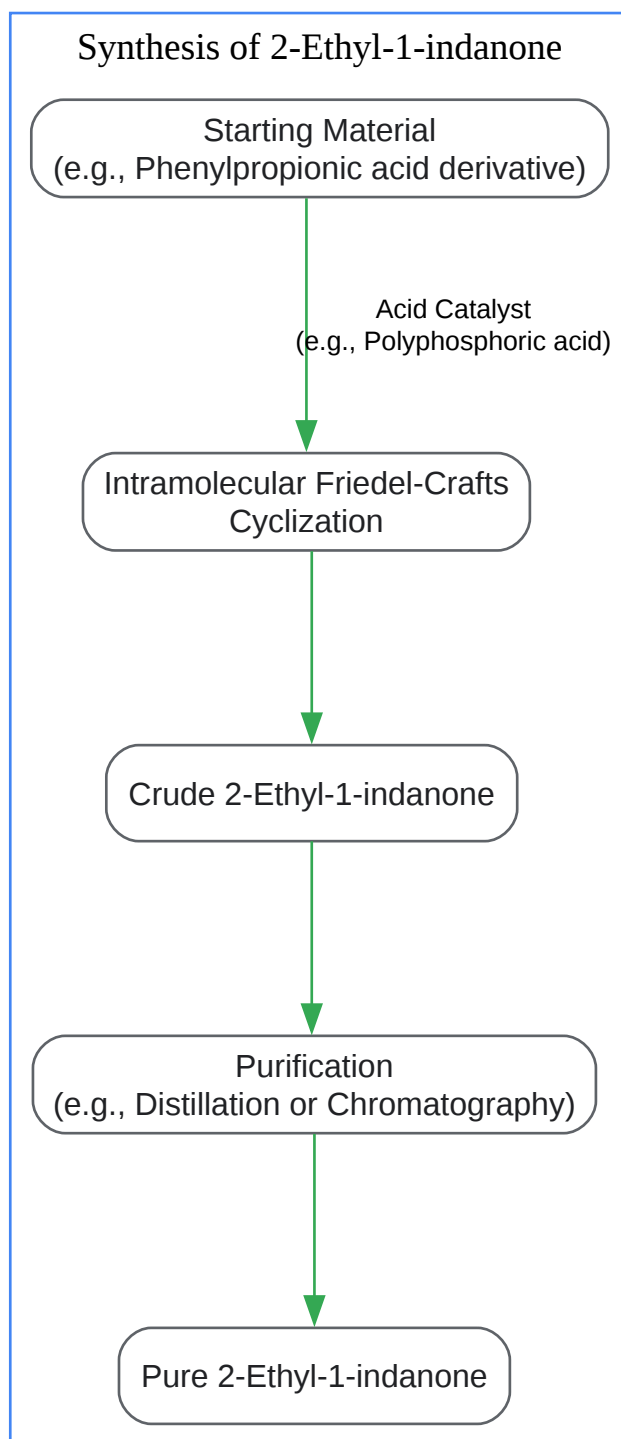
experimental settings.

Property	Value	Reference(s)
IUPAC Name	2-ethyl-2,3-dihydroinden-1-one	[1]
Synonyms	2-Ethylindan-1-one	[3]
CAS Number	22351-56-0	[1][2][3][4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O	[2][3][4]
Molecular Weight	160.21 g/mol	[2][3][4]
Appearance	Colorless to light yellow oil	[3][7]
Boiling Point	67 °C at 0.2 mm Hg	[2][3][7]
Density	1.038 g/mL at 25 °C	[2][7]
Refractive Index (n <sup>20</sup> /D)	1.545	[2][7]
Flash Point	103 °C	[2][3][7]
Solubility	Slightly soluble in chloroform and methanol	[2][7]
Storage	Store in a freezer under -20°C, sealed in a dry environment	[2][7]

Spectroscopic Information: The structural elucidation of **2-Ethyl-1-indanone** is routinely performed using nuclear magnetic resonance (NMR) spectroscopy. Complete proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR assignments have been achieved through one-dimensional and two-dimensional experiments such as COSY and HMQC.[8]

## Experimental Protocols

While a specific, detailed synthesis protocol for **2-Ethyl-1-indanone** is not readily available in the reviewed literature, a general approach can be inferred from the synthesis of structurally similar compounds, such as other 1-indanone derivatives. The following represents a plausible synthetic workflow.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2-Ethyl-1-indanone**.

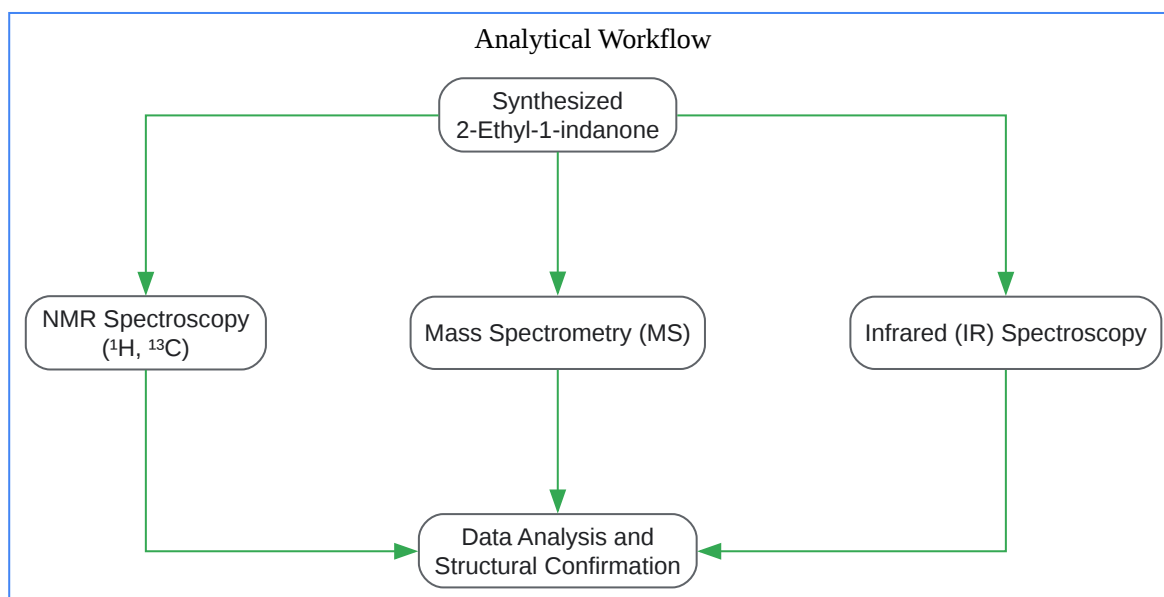
## General Synthesis Procedure

The synthesis of 1-indanones often involves the intramolecular cyclization of a suitable phenylpropionic acid derivative.[9] For **2-Ethyl-1-indanone**, a potential precursor would be 3-phenylpentanoic acid.

- **Cyclization:** The substituted phenylpropionic acid is treated with a strong acid catalyst, such as polyphosphoric acid or trifluoromethanesulfonic acid, and heated.[9] This induces an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone system.
- **Work-up:** After the reaction is complete, the mixture is cooled and quenched, typically with ice water. The product is then extracted into an organic solvent.
- **Purification:** The crude product is purified, commonly by vacuum distillation or column chromatography, to yield the pure **2-Ethyl-1-indanone**.

## Spectroscopic Characterization Workflow

The identity and purity of the synthesized **2-Ethyl-1-indanone** would be confirmed using a standard analytical workflow.



[Click to download full resolution via product page](#)

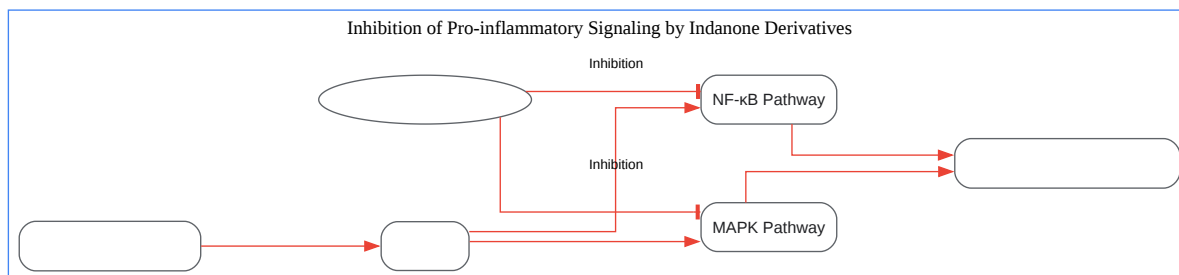
Caption: Analytical workflow for structural confirmation.

- **Sample Preparation:** A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) for NMR analysis or prepared according to the requirements of other analytical techniques.
- **Data Acquisition:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, and Infrared Spectroscopy data are acquired.
- **Spectral Interpretation:** The obtained spectra are analyzed to confirm the presence of the expected functional groups and the overall molecular structure, and to assess the purity of the compound.

## Biological Activity and Signaling Pathways of Indanone Derivatives

While specific biological studies on **2-Ethyl-1-indanone** are limited in the public domain, the indanone scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.<sup>[9][10]</sup> Derivatives of 1-indanone have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.<sup>[9][10]</sup>

Of particular interest to drug development professionals is the anti-inflammatory potential of indanone derivatives. Studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways.<sup>[11]</sup> Specifically, they have been found to suppress the activation of Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.<sup>[11][12]</sup> Another indanone derivative has been shown to exhibit anti-inflammatory activity through the modulation of NF- $\kappa$ B and Nrf2 signaling.<sup>[13]</sup>



[Click to download full resolution via product page](#)

Caption: Potential anti-inflammatory mechanism of indanone derivatives.

This inhibitory action on major inflammatory cascades suggests that **2-Ethyl-1-indanone** and its future derivatives could be promising candidates for the development of novel anti-inflammatory agents. Further research is warranted to explore the specific biological activities of **2-Ethyl-1-indanone** and to elucidate its precise mechanisms of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS NO. 22351-56-0 | 2-ETHYL-1-INDANONE | C<sub>11</sub>H<sub>12</sub>O [localpharmaguide.com]
- 2. 22351-56-0 CAS MSDS (2-ETHYL-1-INDANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 2-Ethyl-1-indanone | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]

- 6. 2% 2-Ethyl-1-indanone in chloroform-d - Cambridge Isotope Laboratories, DLM-5022 [isotope.com]
- 7. 2-ETHYL-1-INDANONE CAS#: 22351-56-0 [m.chemicalbook.com]
- 8. chemistry.utah.edu [chemistry.utah.edu]
- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. benchchem.com [benchchem.com]
- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF- $\kappa$ B and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC nomenclature and CAS number for 2-Ethyl-1-indanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366218#iupac-nomenclature-and-cas-number-for-2-ethyl-1-indanone]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)